(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
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Overview
Description
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an amine source under acidic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein synthesis.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to changes in their activity. The amino acid moiety can also participate in biochemical pathways, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(1H-pyrazol-4-yl)acetic acid hydrochloride: Lacks the methyl group on the pyrazole ring.
(2S)-2-amino-2-(3-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride: Has the methyl group at a different position on the pyrazole ring.
Uniqueness
The presence of the methyl group at the 1-position of the pyrazole ring in (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride can influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C6H10ClN3O2 |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
VUNVOTSNNJUBIZ-JEDNCBNOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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